molecular formula C17H23N7O3 B14138054 2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine CAS No. 673440-45-4

2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B14138054
CAS No.: 673440-45-4
M. Wt: 373.4 g/mol
InChI Key: YWRJHDMAZAMQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylpiperazinyl group, and a nitropyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrimidine core using nitric acid or other nitrating agents.

    Attachment of the ethoxyphenyl group: This step involves the reaction of the nitropyrimidine intermediate with an ethoxyphenyl derivative under suitable conditions.

    Incorporation of the methylpiperazinyl group: This final step can be carried out by reacting the intermediate with methylpiperazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-aminopyrimidine-2,4-diamine: Similar structure but with an amino group instead of a nitro group.

    2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-chloropyrimidine-2,4-diamine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine imparts unique chemical properties, such as increased reactivity in reduction and substitution reactions. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

673440-45-4

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C17H23N7O3/c1-3-27-13-6-4-12(5-7-13)19-17-20-15(18)14(24(25)26)16(21-17)23-10-8-22(2)9-11-23/h4-7H,3,8-11H2,1-2H3,(H3,18,19,20,21)

InChI Key

YWRJHDMAZAMQMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCN(CC3)C)[N+](=O)[O-])N

solubility

51.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.